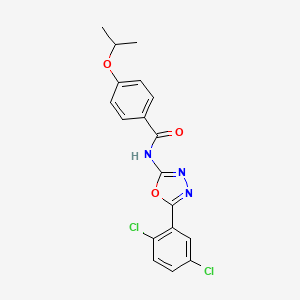

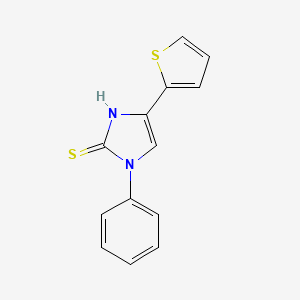

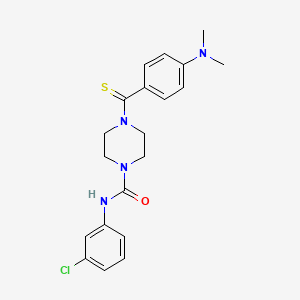

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide, also known as FMEPA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In We will also discuss future directions for research on this compound.

Scientific Research Applications

Synthesis and Reactivity

Furan Formation and Stereochemistry in Organometallic Reactions : The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, leading to furan and phenol products, reveals insights into the construction of aromatic nuclei and the stereochemistry of reaction intermediates (J. Mccallum et al., 1988).

Decarboxylative Claisen Rearrangement : Research on furan-2-ylmethyl and related compounds undergoing decarboxylative Claisen rearrangement indicates the formation of 2,3-disubstituted heteroaromatic products, showcasing their reactivity and potential in synthesizing diverse organic compounds (D. Craig et al., 2005).

Antifungal and Anticancer Properties

Antifungal Effects of Heterocyclic Compounds : A study focused on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, exploring their antifungal effects against various fungi species. This research contributes to the development of new antifungal agents with significant activity compared to established treatments like ketoconazole (Zafer Asım Kaplancıklı et al., 2013).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives : Novel 3-arylaminobenzofuran derivatives have been evaluated for their antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity. These compounds exhibit potential as therapeutic agents targeting cancer and angiogenesis (R. Romagnoli et al., 2015).

Chemical Synthesis and Characterization

Synthesis of Arylated Furans : An efficient strategy for synthesizing arylated furans through a RhIII-catalyzed coupling of N-phenoxyacetamides and cyclopropenyl esters has been developed. This methodology opens new avenues for constructing furan-containing molecules with potential applications in pharmaceuticals and materials science (Xiaoming Wang et al., 2018).

Oxidative Cyclization to Spiro-lactams and Pyrroles : A novel approach involves the oxidative cyclization of N-furan-2-ylmethyl-β-enaminones to synthesize spiro-lactams and polysubstituted pyrroles. This reaction showcases the versatility of furan derivatives in synthesizing complex nitrogen-containing heterocycles (Hui Peng et al., 2016).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-19-10-8-17(11-14-7-9-20-12-14)16(18)13-21-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFTYETYXWHXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)